molecular formula C18H24N2O7 B15338096 1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate

1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate

Cat. No.: B15338096
M. Wt: 380.4 g/mol
InChI Key: PNYZONAGWHDPBF-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique fused ring structure, which includes a tetrahydrofuran ring fused to a pyridine ring, and multiple methyl groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrofuran ring, followed by the introduction of the pyridine ring through cyclization reactions. The methyl groups are then added via alkylation reactions. The final step involves the formation of the tartrate salt through a reaction with tartaric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine

InChI

InChI=1S/C14H18N2O.C4H6O6/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13;5-1(3(7)8)2(6)4(9)10/h4-6,8-9H,7,15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

PNYZONAGWHDPBF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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